5-BROMO-1-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
5-BROMO-1-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by functional group modifications to introduce the bromo, ethyl, and oxoethyl groups . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromo group can yield various substituted indole derivatives .
Scientific Research Applications
5-BROMO-1-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroquinoline
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5’-Bromo-[1,1’:3’,1’‘-terphenyl]-2,2’'-diamine
Uniqueness
Compared to similar compounds, 5-BROMO-1-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H20BrNO3 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-3-13-5-7-14(8-6-13)18(23)12-20(25)16-11-15(21)9-10-17(16)22(4-2)19(20)24/h5-11,25H,3-4,12H2,1-2H3 |
InChI Key |
WISNTNAJHAYLPL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC)O |
Origin of Product |
United States |
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